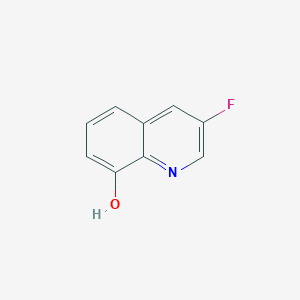

3-Fluoroquinolin-8-OL

Descripción general

Descripción

3-Fluoroquinolin-8-OL is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and imparts unique properties. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential therapeutic applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoroquinolin-8-OL typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of a diaza group with a fluoride ion. For example, 3-fluoroquinoline can be synthesized from 3-aminoquinoline through a series of reactions involving halogenation and subsequent substitution .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

3-Fluoroquinolin-8-OL undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the quinoline ring or other functional groups.

Substitution: Commonly involves nucleophilic substitution reactions where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

Substitution: Reagents such as sodium fluoride (NaF) or potassium fluoride (KF) in the presence of a suitable solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce various fluorinated derivatives .

Aplicaciones Científicas De Investigación

Metal Ionophore Activity

One of the most notable applications of 3-Fluoroquinolin-8-OL is its role as a metal ionophore , particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). Research has shown that derivatives of 8-hydroxyquinoline can effectively bind metal ions like copper and zinc, which are implicated in amyloid-beta (Aβ) aggregation and toxicity in AD.

Case Study: Neuroprotective Properties

In a study examining novel fluorinated 8-hydroxyquinoline derivatives, compounds including this compound demonstrated significant metal ionophore activity, enhancing copper uptake by cells and inhibiting zinc-induced Aβ oligomerization. The compounds exhibited an EC50 lower than established drugs like clioquinol, indicating superior efficacy in reversing Aβ aggregation .

| Compound | Copper Uptake Increase | Zinc Uptake Increase | EC50 (µM) |

|---|---|---|---|

| Clioquinol | Reference | Reference | <5 |

| This compound | 6-40 fold | >2 fold | Significantly lower than clioquinol |

Antimicrobial Activity

Another significant application of this compound lies in its antimicrobial properties . Compounds based on the quinoline scaffold have been explored for their potential as antibacterial agents. The presence of fluorine can enhance the lipophilicity and biological activity of these compounds.

Case Study: Antibacterial Screening

Research has indicated that various 8-hydroxyquinoline derivatives, including those with fluorine substitutions, exhibit activity against a range of bacterial strains. The mechanism is believed to involve interference with bacterial metalloproteins, which are critical for bacterial survival and proliferation .

Anticancer Potential

The anticancer properties of this compound are also under investigation. Studies have focused on its ability to form complexes with metal ions like gallium(III), which have shown promise as anticancer agents.

Case Study: Gallium Complexes

In a recent study, gallium(III) complexes derived from 8-hydroxyquinoline were tested for their antineoplastic activity. The results suggested that these complexes could inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest . This positions this compound as a potential candidate for further development in cancer therapeutics.

Diagnostic Applications

The ability of this compound to act as a metal chelator opens avenues for its use in diagnostic imaging techniques, particularly positron emission tomography (PET). By radiolabeling the compound with isotopes such as carbon-11 or fluorine-18, researchers can explore brain metal ion distribution in vivo.

Case Study: Imaging Studies

Preliminary evaluations using radiolabeled derivatives have shown promise in detecting Aβ deposits in brain tissues from Alzheimer’s patients, potentially aiding in early diagnosis and monitoring disease progression .

Mecanismo De Acción

The mechanism of action of 3-Fluoroquinolin-8-OL involves its interaction with specific molecular targets. For instance, in antibacterial applications, it targets bacterial enzymes such as DNA gyrase and topoisomerase IV. By stabilizing the enzyme-DNA complex, it prevents DNA replication and leads to bacterial cell death . This mechanism is similar to that of other fluoroquinolones, which are known for their broad-spectrum antibacterial activity .

Comparación Con Compuestos Similares

Similar Compounds

- 7-Fluoroquinolin-8-OL

- 5,6,8-Trifluoroquinoline

- 6-Trifluoromethyl-5,7,8-trifluoroquinoline

Uniqueness

3-Fluoroquinolin-8-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other fluorinated quinolines, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications .

Actividad Biológica

3-Fluoroquinolin-8-OL is a derivative of the quinoline family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound (C9H6FNO) features a fluorine atom at the 3-position and a hydroxyl group at the 8-position of the quinoline ring. This unique substitution pattern is crucial for its biological activity, influencing both its pharmacokinetic properties and its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds within the fluoroquinoline class exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is primarily through the inhibition of DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4 µg/mL |

| Escherichia coli | 8 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

Anticancer Activity

This compound has also shown promising anticancer properties. Studies indicate that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The compound's ability to modulate signaling pathways such as PI3K/Akt and MAPK has been highlighted in recent research.

Case Study: In Vitro Evaluation on HeLa Cells

In a recent study, this compound was tested on HeLa cells (cervical cancer) at concentrations ranging from 0 to 200 µM. The results demonstrated a significant reduction in cell viability with an IC50 value of approximately 25 µM, indicating its potential as an anticancer agent.

Antiviral Activity

Emerging data suggest that this compound may possess antiviral properties, particularly against RNA viruses. Its mechanism appears to involve interference with viral replication processes. A recent study reported that derivatives of quinoline showed inhibition of viral growth in vitro, with further investigations needed to elucidate the specific pathways involved.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural features. Modifications at various positions on the quinoline ring can enhance or diminish its efficacy:

- Fluorine Substitution : The presence of fluorine at the 3-position increases lipophilicity, enhancing membrane permeability.

- Hydroxyl Group : The hydroxyl group at the 8-position is critical for interaction with biological targets, influencing both binding affinity and selectivity.

Table 2: Structure-Activity Relationships

| Substituent Position | Modification | Effect on Activity |

|---|---|---|

| 3 | Fluorine | Increased antibacterial activity |

| 8 | Hydroxyl | Enhanced anticancer activity |

Propiedades

IUPAC Name |

3-fluoroquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-7-4-6-2-1-3-8(12)9(6)11-5-7/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZUUMHSIYTYEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70857280 | |

| Record name | 3-Fluoroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142363-59-5 | |

| Record name | 3-Fluoro-8-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142363-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.